molecular formula C8H14O B146737 1-Octen-3-on CAS No. 4312-99-6

1-Octen-3-on

Katalognummer: B146737
CAS-Nummer: 4312-99-6
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: KLTVSWGXIAYTHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Octen-3-one, also known as amyl vinyl ketone, is an organic compound with the molecular formula C8H14O. It is a ketone analog of the alkene 1-octene and is known for its strong metallic mushroom-like odor. This compound is responsible for the typical “metallic” smell of metals and blood when they come into contact with skin . It is also produced by certain fungi, such as Uncinula necator, which causes powdery mildew in grapes .

Wissenschaftliche Forschungsanwendungen

1-Octen-3-one has several applications in scientific research:

Wirkmechanismus

Target of Action

1-Octen-3-one, also known as amyl vinyl ketone, is a volatile compound that is ubiquitous in fungi and a subset of plant species . It primarily targets the olfactory receptors in humans and other animals, being responsible for the typical “metallic” smell of metals and blood coming into contact with skin . In plants and fungi, it acts as a self-stimulating oxylipin messenger .

Mode of Action

The compound interacts with its targets through chemical reactions . In humans, it binds to olfactory receptors, triggering a neural response that is perceived as a metallic smell . In plants and fungi, 1-Octen-3-one is produced via the fatty acid-oxylipin metabolic cycle through a positive feedback loop . It acts as a messenger that induces a “primed” state, ready for defense .

Biochemical Pathways

1-Octen-3-one is involved in the fatty acid-oxylipin metabolic cycle . Its production upregulates the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . These oxylipins adjust the redox state in cells, resulting in host defense activation . In humans, it is the degradative reduction product of the chemical reaction of skin lipid peroxides and Fe2+ .

Result of Action

In humans, the primary result of 1-Octen-3-one action is the perception of a metallic smell . In plants and fungi, it induces a state of readiness for defense, upregulating the synthesis of certain compounds and adjusting the redox state in cells . This results in host defense activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Octen-3-one. For instance, its volatility means that it can easily evaporate and disperse in the air, potentially reducing its concentration in a given area. Furthermore, its production in plants and fungi can be influenced by various biotic and abiotic stresses .

Safety and Hazards

1-Octen-3-one is combustible . Its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

Zukünftige Richtungen

There is an increased interest in volatile signaling, and more researchers are investigating the molecular mechanisms for these effects . Eight-carbon VOCs, including 1-Octen-3-one, are among the most prevalent and best-studied fungal volatiles . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination . The application of ‘-omics’ and other next-generation sequencing techniques is poised to decipher the mechanistic basis of volatiles in plant–fungal communication .

Biochemische Analyse

Biochemical Properties

1-Octen-3-one is the degradative reduction product of the chemical reaction of skin lipid peroxides and Fe2+. Skin lipid peroxides are formed from skin lipid by oxidation, either enzymatically by lipoxygenases or by air oxygen . This suggests that 1-Octen-3-one interacts with enzymes such as lipoxygenases and other biomolecules involved in lipid peroxidation.

Cellular Effects

Research has shown that 1-Octen-3-ol, a closely related compound to 1-Octen-3-one, can act as a self-stimulating community messenger in marine algae . It induces the algae to be in a “primed” state and ready for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . Although this research is not directly on 1-Octen-3-one, it suggests that similar compounds can have significant effects on cellular processes.

Molecular Mechanism

It is known that it is a ketone analog of the alkene 1-octene

Dosage Effects in Animal Models

In animal studies, it has been found that 1-Octen-3-ol, a closely related compound to 1-Octen-3-one, disrupts dopamine homeostasis and may be an environmental agent involved in parkinsonism . Specific dosage effects of 1-Octen-3-one in animal models have not been extensively studied.

Metabolic Pathways

1-Octen-3-one is produced via the fatty acid-oxylipin metabolic cycle through a positive feedback loop It may interact with enzymes or cofactors involved in this metabolic pathway

Vorbereitungsmethoden

1-Octen-3-one can be synthesized through various methods:

    Synthetic Routes and Reaction Conditions: One common method involves the oxidation of 1-octene using oxidizing agents like potassium permanganate or ozone.

    Industrial Production Methods: Industrially, 1-octen-3-one is often produced as a byproduct during the processing of fish and other marine products.

Analyse Chemischer Reaktionen

1-Octen-3-one undergoes various chemical reactions:

Vergleich Mit ähnlichen Verbindungen

1-Octen-3-one is unique compared to other similar compounds:

Eigenschaften

IUPAC Name

oct-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTVSWGXIAYTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047162
Record name 1-Octen-3-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; mushroom odour
Record name 1-Octen-3-one
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Record name 1-Octen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

59.00 to 60.00 °C. @ 16.00 mm Hg
Record name 1-Octen-3-one
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Solubility

insoluble in water; miscible in oils, Miscible at room temperature (in ethanol)
Record name 1-Octen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.813-0.819
Record name 1-Octen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4312-99-6
Record name 1-Octen-3-one
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Record name 1-Octen-3-one
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Record name 1-Octen-3-one
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Record name 1-Octen-3-one
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Record name Oct-1-en-3-one
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Record name 1-OCTEN-3-ONE
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Record name 1-Octen-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031309
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1-octen-3-one known for?

A1: 1-Octen-3-one is a volatile organic compound primarily known for its distinctive mushroom-like aroma. It's naturally occurring and found in various sources like mushrooms, wines, and even cooked meat.

Q2: How does 1-octen-3-one contribute to off-flavors in food and beverages?

A2: In wines, 1-octen-3-one is a significant contributor to the undesirable "fresh mushroom" off-flavor. This off-flavor can arise from fungal contamination, particularly by Crustomyces subabruptus. [ [] ] In some instances, powdery mildew caused by the fungus Uncinula necator can also lead to elevated 1-octen-3-one levels in grapes, impacting wine aroma. [ [] ] Similarly, it can contribute to fishy and metallic off-flavors in cooked porcine liver, likely due to the oxidation of unsaturated fatty acids. [ [, ] ]

Q3: Can 1-octen-3-one be desirable in food?

A3: While often associated with off-flavors, 1-octen-3-one plays a crucial role in the characteristic aroma of certain foods. In American country ham, it is a dominant aroma compound, contributing to its unique sensory profile. [ [] ] It's also a key odorant in the American Matsutake mushroom (Tricholoma magnivelare), contributing to its distinctive earthy and mushroom-like aroma. [ [] ]

Q4: Are there methods to mitigate the "fresh mushroom" off-flavor caused by 1-octen-3-one in wine?

A4: Yes, research suggests that the enzymatic activity of Saccharomyces cerevisiae yeast during alcoholic fermentation can reduce 1-octen-3-one to the less odorous 3-octanone, effectively diminishing the mushroom aroma. [ [] ] Additionally, adding nitrogen compounds like glycine or glutathione to affected wines can lower 1-octen-3-one concentrations and reduce the off-flavor. [ [] ] Commercial products like activated carbon filters have also shown some efficacy in removing 1-octen-3-one from wine. [ [] ]

Q5: What other aroma qualities are associated with 1-octen-3-one?

A5: Apart from the prominent mushroom note, 1-octen-3-one can also impart metallic nuances. This metallic character has been observed in solutions of ferrous sulfate and is attributed to the presence of 1-octen-3-one. [ [] ] It contributes to the metallic notes in American country ham as well. [ [] ]

Q6: How is 1-octen-3-one used in the food industry?

A6: Despite its association with off-flavors, 1-octen-3-one is used in very low concentrations to impart specific aroma profiles, often to mimic the natural flavors of mushrooms or meats. It can be found in flavoring agents used in various food products.

Q7: Where is 1-octen-3-one found naturally?

A7: 1-Octen-3-one is found in a variety of natural sources, including:

  • Mushrooms: It's a key odorant in various mushrooms, including Shiitake mushrooms [ [] ], the American Matsutake [ [] ], and the fragrant bolete (Suillus punctipes). [ [] ]
  • Plants: Cumberland Rosemary (Conradina verticillata) contains significant amounts of 1-octen-3-one, contributing to its distinct earthy aroma. [ [] ]
  • Food Products: It's found in American country ham [ [] ] and contributes to the aroma profile of certain cheeses like Cheddar whey. [ [] ]
  • Insects: Some insects release 1-octen-3-one as part of their defense mechanisms or as a byproduct of their metabolism. [ [, ] ]

Q8: Does the presence of 1-octen-3-one always indicate spoilage?

A8: Not necessarily. While its presence can signal spoilage in some cases, like in wines or certain food products, it is a natural component of many edible mushrooms and even contributes to the desirable aroma of specific foods like American country ham.

Q9: What is the molecular formula and weight of 1-octen-3-one?

A9: The molecular formula of 1-octen-3-one is C8H14O, and its molecular weight is 126.20 g/mol.

Q10: What are the common methods for analyzing 1-octen-3-one?

A10: Several analytical techniques are employed to identify and quantify 1-octen-3-one:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for separating and identifying volatile compounds, including 1-octen-3-one. It's often used in conjunction with extraction techniques like solid-phase microextraction (SPME) or headspace sampling. [ [, , , , , , ] ]
  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory evaluation. It helps identify and assess the odor potency of individual compounds in a complex mixture. Aroma extract dilution analysis (AEDA) is often used alongside GC-O to determine flavor dilution factors. [ [, , , , , , , , , , ] ]
  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation capabilities, allowing for a more detailed analysis of complex mixtures where 1-octen-3-one might be present. [ [, ] ]

Q11: Are there specific challenges in analyzing 1-octen-3-one?

A11: Quantifying 1-octen-3-one at very low concentrations, particularly in complex matrices like food or biological samples, can be challenging due to its volatility and potential for degradation during analysis.

Q12: How does 1-octen-3-one interact with biological systems?

A12: While research primarily focuses on its aroma properties, some studies shed light on its biological interactions:

  • Insect Repellent: 1-Octen-3-one acts as a repellent for the herbaceous mite Halotydeus destructor. Resistant varieties of subterranean clover release higher amounts of this compound upon damage, deterring mite feeding. [ [] ]
  • Insect Attractant: Conversely, at lower concentrations, 1-octen-3-one can attract H. destructor mites, potentially explaining their aggregation behavior around damaged plants. [ [] ] It also elicits electrophysiological and behavioral responses in the parasitoid wasp Aenasius bambawalei and acts as an attractant at specific concentrations. [ [] ]

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